(2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane
Description
(2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane is a sulfur-containing aromatic compound characterized by a phenyl ring substituted with a methoxy group (-OCH₃) at the 2-position, a trifluoromethyl group (-CF₃) at the 5-position, and a methylsulfanyl (-SCH₃) group. This structure combines electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) substituents, creating unique electronic and steric properties.
Properties
Molecular Formula |
C9H9F3OS |
|---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
1-methoxy-2-methylsulfanyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3OS/c1-13-7-4-3-6(9(10,11)12)5-8(7)14-2/h3-5H,1-2H3 |
InChI Key |
UJFOQNYJDGKBRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)SC |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution Using Aryl Halides
A common route involves reacting a suitably substituted aryl halide bearing a methoxy and trifluoromethyl group with methylthiolate or methylthiol under controlled conditions.
The aryl halide (e.g., 2-methoxy-5-(trifluoromethyl)chlorobenzene or bromobenzene) is reacted with sodium methylthiolate or methylthiol in an aprotic solvent such as dimethylformamide (DMF) or isopropanol.
The reaction is conducted at elevated temperatures (60–100°C) with stirring to promote substitution of the halogen by the methylsulfanyl group.
The product is isolated by filtration, extraction, and purification via recrystallization or chromatography.
Metal-Free Trifluoromethylthiolation of Arylazo Sulfones
An advanced, metal-free method involves visible-light-driven trifluoromethylthiolation of arylazo sulfones to yield aryl trifluoromethyl thioethers, which can be adapted for the synthesis of this compound.
Preparation of arenediazonium tetrafluoroborates from the corresponding anilines via diazotization with sodium nitrite and tetrafluoroboric acid at 0°C.
Formation of arylazo sulfones by reaction of arenediazonium salts with sodium methanesulfinate.
Visible-light irradiation in the presence of trifluoromethylthiolating agents and paratoluenesulfonic acid in dichloroethane (DCE) to afford the trifluoromethylthio-substituted aryl sulfides.
This method avoids the use of metal catalysts and harsh conditions, offering a selective and efficient route to trifluoromethylated aryl sulfides.
Summary Table of Preparation Methods
Detailed Research Findings and Analysis
Reaction Yields and Purity
The nucleophilic substitution approach typically yields the target sulfide in moderate to good yields (50–80%), depending on the purity of starting materials and reaction optimization.
The metal-free trifluoromethylthiolation method reported yields up to 68% for analogous trifluoromethylthioethers, with high selectivity and minimal by-products.
Spectral Characterization
NMR Data: The trifluoromethyl group exhibits characteristic signals in ^19F NMR around −38 ppm (singlet for CF3). Aromatic protons appear in the 7.0–8.0 ppm range in ^1H NMR. The methyl sulfide group shows a singlet near 2.0–2.5 ppm.
Mass Spectrometry: Molecular ion peaks correspond to the molecular weight of 222.23 g/mol, confirming the molecular formula C9H9F3OS.
These data are essential for confirming the structure and purity of the synthesized compound.
Industrial and Research Applications
The compound's trifluoromethyl and methoxy substituents enhance lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery.
Research focuses on optimizing synthetic routes to improve yield, reduce by-products, and enable scale-up for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane undergoes several types of chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The methoxy and trifluoromethyl groups can participate in various chemical interactions, while the sulfane group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Type Variations
The compound’s properties are highly sensitive to substituent positions and types. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Findings:
- Electronic Effects : The methoxy group donates electrons via resonance, while -CF₃ withdraws electrons inductively. Substituting -SCH₃ with -SH (thiol) or -COOCH₃ (ester) modifies redox behavior and solubility .
- Applications : Benzamide derivatives (e.g., 2-fluoro-N-[2-methoxy-5-CF₃]benzamide) are explored in drug development due to improved bioavailability .
Sulfur Oxidation State Comparisons
The oxidation state of sulfur critically impacts chemical behavior:
Table 2: Sulfur-Containing Functional Groups
Key Findings:
Biological Activity
(2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane, also known by its CAS number 1824651-97-9, is a compound of interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a methyl sulfane moiety. These characteristics contribute to its potential biological activities, including anti-inflammatory and anticancer properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential applications in pharmacology.
1. Anti-inflammatory Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity. For instance, related compounds have shown effectiveness in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. A study identified a structurally similar compound that demonstrated significant COX-2 inhibition with an IC50 value of 0.25 µM . This suggests that this compound may possess similar anti-inflammatory properties.
2. Anticancer Activity
The anticancer potential of this compound has been assessed against various cancer cell lines. In a comparative study, derivatives with similar structural motifs exhibited promising cytotoxic effects. For example, certain urea derivatives demonstrated IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent . The mechanism of action appears to involve the down-regulation of key oncogenes such as EGFR and KRAS in specific cancer cell lines .
Case Studies and Research Findings
Several studies provide insights into the biological activity of compounds related to this compound:
The biological activity of this compound is likely influenced by the electron-withdrawing nature of the trifluoromethyl group, which enhances lipophilicity and membrane permeability . This property can facilitate better interaction with biological targets, leading to improved therapeutic efficacy.
Q & A
Q. What are the recommended synthetic routes for (2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a methoxy group can be introduced via Williamson ether synthesis using 2-hydroxy-5-(trifluoromethyl)phenyl precursors, followed by methylthiolation using methyl disulfides or thiolating agents like Lawesson’s reagent. Reaction temperature (e.g., 60–80°C for etherification) and solvent polarity (e.g., DMF for polar intermediates) critically affect yield and purity .
Q. How can researchers validate the purity and structural integrity of this compound?
Use a combination of analytical techniques:
Q. What safety protocols are essential when handling this compound?
- Storage : Keep in a cool, dry environment (2–8°C) under inert gas (Ar/N) due to sensitivity to moisture and oxidation.
- Hazard Classification : Classified as [危]4-3-III (flammable, corrosive) based on structural analogs like 2-Methoxy-5-methylphenyl trifluoromethanesulfonate. Use PPE (gloves, goggles) and fume hoods during synthesis .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives for enhanced biological activity?
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.
- Docking Studies : Simulate interactions with target proteins (e.g., sulfonamide-binding enzymes) using software like AutoDock Vina. For example, trifluoromethyl groups enhance hydrophobic interactions in enzyme active sites .
- SAR Analysis : Modify substituents (e.g., replacing -SCH with -SOCH) to evaluate potency changes in antimicrobial or anticancer assays .
Q. What experimental strategies resolve contradictions in spectroscopic data for this compound?
Q. How does the compound’s stability under varying pH and temperature conditions impact its application in drug delivery systems?
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). The methylthio group is prone to oxidation at pH > 8, forming sulfoxides/sulfones.
- Mitigation : Encapsulate in liposomes or cyclodextrins to enhance stability in physiological conditions .
Q. What role does this compound play in photoinduced electron transfer (PET) studies for organic photovoltaics?
- Application : As an electron-deficient moiety (due to -CF), it can act as an acceptor in donor-acceptor polymer blends.
- Experimental Design : Blend with conjugated polymers (e.g., P3HT) and analyze via transient absorption spectroscopy to measure charge separation efficiency. Annealing at 150°C improves crystallinity and device performance .
Methodological Guidance
8. Designing a kinetic study to evaluate the compound’s reactivity in cross-coupling reactions:
- Variables : Vary catalysts (Pd/C vs. Ni-based), ligands (phosphine vs. N-heterocyclic carbenes), and solvents (THF vs. toluene).
- Data Collection : Monitor reaction progress via GC-MS at 30-minute intervals.
- Analysis : Calculate rate constants (k) using pseudo-first-order kinetics and compare turnover frequencies (TOF) .
9. Addressing inconsistent bioactivity data across cell lines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
